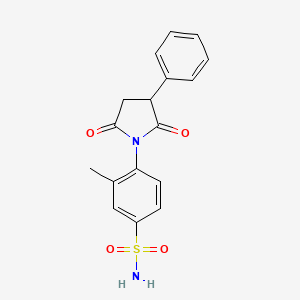![molecular formula C15H10Cl4N2O2 B14499269 N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide CAS No. 64820-65-1](/img/structure/B14499269.png)
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide is a complex organic compound with a unique structure that includes an aminobenzoyl group, a chlorophenyl group, and a trichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The aminobenzoyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the trichloroacetamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzoyl chloride
- 4-Chloroaniline
- Trichloroacetyl chloride
Uniqueness
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry.
Properties
CAS No. |
64820-65-1 |
|---|---|
Molecular Formula |
C15H10Cl4N2O2 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
N-[2-(2-aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-8-5-6-12(21-14(23)15(17,18)19)10(7-8)13(22)9-3-1-2-4-11(9)20/h1-7H,20H2,(H,21,23) |
InChI Key |
KCWJSNLAGQQGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



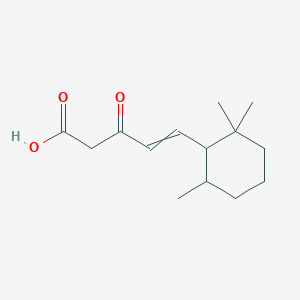
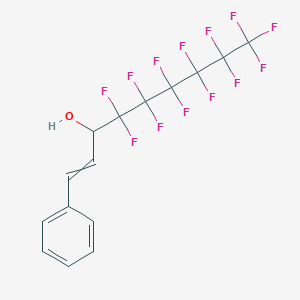
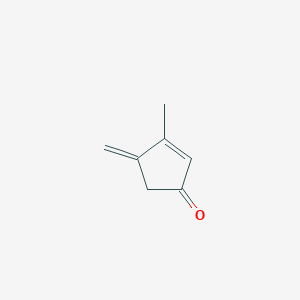

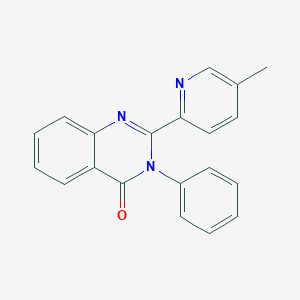
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
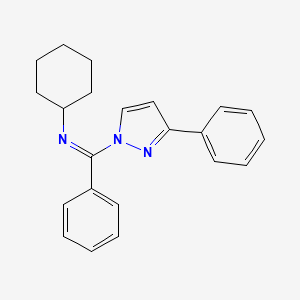


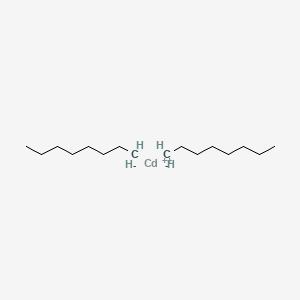
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
